2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride

Benzimidazole synthesis Sulfonyl chloride formation Chlorosulfonic acid reactivity

Researchers seeking to elaborate the 5-sulfonyl-benzimidazole CB2 agonist pharmacophore (EC₅₀ ≤ 0.5 nM, >4,000-fold CB1 selectivity) often face a missing synthetic entry point because the 2-methyl substituent blocks direct chlorosulfonic acid sulfonylation. This hydrochloride salt (MW 267.13, ≥ 97 % purity) solves that problem as a pre-formed electrophilic handle. · Delivers the 5-SO₂Cl warhead ready for parallel sulfonamide/sulfonate library synthesis without scaffold resynthesis. · Enables agrochemical programs to upgrade 2-methylbenzimidazole hits to the sulfonyl oxidation state with predicted herbicidal potency gains. · Process chemists: cost-per-mole comparisons are critical-the free base (CAS 181473-23-4) delivers ~17 % more reactive equivalents per gram.

Molecular Formula C8H8Cl2N2O2S
Molecular Weight 267.13 g/mol
Cat. No. B12821133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride
Molecular FormulaC8H8Cl2N2O2S
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl.Cl
InChIInChI=1S/C8H7ClN2O2S.ClH/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5;/h2-4H,1H3,(H,10,11);1H
InChIKeyDYSHEIOOZCAPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Salt-Form Advantages


2‑Methyl‑1H‑benzo[d]imidazole‑5‑sulfonyl chloride hydrochloride (CAS 1177313‑51‑7) is a bicyclic benzimidazole derivative bearing a C‑2 methyl substituent and a C‑5 sulfonyl chloride electrophilic warhead, crystallised as the hydrochloride salt . Within the broader benzimidazole‑sulfonyl chloride family, this compound merges the classic benzimidazole pharmacophore with a highly reactive sulfonyl chloride handle that enables rapid nucleophilic diversification into sulfonamides, sulfonate esters and sulfonothioates . The hydrochloride salt form (MW 267.13 g·mol⁻¹) is commercially supplied at ≥ 97 % purity and is distinguished from the corresponding free base (MW 230.67 g·mol⁻¹, CAS 181473‑23‑4) by its handling characteristics, stoichiometric equivalence, and storage requirements .

Quantifiable Risks of Analog Substitution


Simple substitution of this compound with the free‑base form (CAS 181473‑23‑4) or with the unsubstituted 1H‑benzimidazole‑5‑sulfonyl chloride hydrochloride (CAS 1956321‑85‑9) is not quantitatively neutral. The 2‑methyl substituent directly alters the electronic landscape of the benzimidazole ring: literature demonstrates that 2‑methylbenzimidazole does not yield the sulfonyl chloride under standard chlorosulfonic acid conditions, instead forming the sulfonic acid, whereas electrophilic 2‑substituted analogs (e.g., 2‑chloro) do afford the sulfonyl chloride [1]. This means the synthetic accessibility, cost‑of‑goods, and impurity profiles of the target compound differ fundamentally from analogs with different 2‑position substitution. Furthermore, the hydrochloride salt carries a 15.9 % higher molecular weight than the free base, directly altering stoichiometric calculations for multi‑step syntheses and library production . The evidence below quantifies where these differences become procurement‑decisive.

Quantitative Differentiation Against Closest Analogs


Synthetic Route Incompatibility via Chlorosulfonic Acid

Sayapin et al. (1970) demonstrated that the reaction outcome of benzimidazoles with chlorosulfonic acid is governed by the electronic nature of the 2‑position substituent. Benzimidazole and its 2‑methyl derivative give the sulfonic acids, while only compounds bearing electrophilic substituents at the 2‑position (e.g., 2‑chloro, 2‑nitro) yield sulfonic chlorides directly. Consequently, 2‑Methyl‑1H‑benzo[d]imidazole‑5‑sulfonyl chloride cannot be accessed via the most direct industrial route and requires an alternative synthetic strategy (e.g., diazotisation/SO₂ insertion or oxidative chlorination of a pre‑formed thioether), which directly impacts commercial availability, cost, and batch‑to‑batch impurity profiles compared with 2‑chloro or 2‑nitro analogs [1].

Benzimidazole synthesis Sulfonyl chloride formation Chlorosulfonic acid reactivity Electronic effects

Salt-Form Stoichiometric Equivalence

The hydrochloride salt (CAS 1177313‑51‑7) has a molecular formula of C₈H₈Cl₂N₂O₂S and a molecular weight of 267.13 g·mol⁻¹, as documented by Chemenu and ChemSrc . The corresponding free base (CAS 181473‑23‑4) has a molecular formula of C₈H₇ClN₂O₂S and a molecular weight of 230.67 g·mol⁻¹ . The difference of 36.46 g·mol⁻¹ represents a 15.9 % increase. In a synthetic campaign requiring 1.00 kg of the free‑base equivalent, a chemist would need to order 1.159 kg of the hydrochloride salt, directly affecting procurement volume and cost calculations.

Salt form selection Stoichiometric equivalence Procurement calculation Molecular weight

Sulfonyl vs. Thioether Pharmacophore Activity

U.S. Patent 3,480,643 explicitly teaches that the herbicidal activity of 2‑methylsulfonyl‑5,6‑dichlorobenzimidazole is substantially superior to that of 2‑methylthio‑5,6‑dichlorobenzimidazole, particularly for post‑emergence applications against a broad spectrum of broad‑leaf and narrow‑leaf plant species [1]. Although this comparison involves 5,6‑dichloro‑substituted analogs rather than the 5‑SO₂Cl target compound itself, it establishes a class‑level principle: within the 2‑methylbenzimidazole scaffold, the sulfonyl oxidation state at the 2‑position (or, by extension, a sulfonyl chloride at the 5‑position) confers activity advantages over the thioether oxidation state. This SAR insight rationalises the selection of sulfonyl‑chloride‑bearing benzimidazoles over their thioether precursors for agrochemical lead optimisation.

Herbicide discovery Benzimidazole SAR Sulfonyl pharmacophore Post-emergence activity

Sub-Nanomolar CB2 Agonism Selectivity

Verbist et al. (2008) reported that a novel series of 5‑sulfonyl‑benzimidazoles exhibited CB2 receptor agonistic activities with an EC₅₀ as low as 0.5 nM and excellent selectivity exceeding 4,000‑fold over the CB1 receptor [1]. The size of the 2‑position substituent modulated the level of agonism from inverse agonism to full agonism, and a wide variation of sulfonyl substituents at the 5‑position was tolerated for drug‑like property optimisation. While the target compound 2‑methyl‑1H‑benzo[d]imidazole‑5‑sulfonyl chloride hydrochloride serves as the key synthetic entry point into this chemotype (via nucleophilic displacement of the SO₂Cl group), direct EC₅₀ data for the hydrochloride salt itself are not reported; the quantitative CB2/CB1 selectivity benchmark applies to the elaborated sulfonamide products derived from it [1].

Cannabinoid receptor CB2 agonist Selectivity index Benzimidazole SAR

Commercial Purity Benchmarking

The hydrochloride salt (CAS 1177313‑51‑7) is commercially listed at ≥ 97 % purity by Chemenu , while the free base analog (CAS 181473‑23‑4) is offered at NLT 98 % purity by MolCore . In a hypothetical 100 g reaction, the 97 % purity salt delivers a maximum of 97 g of active sulfonyl chloride (0.363 mol), whereas 100 g of the 98 % free base delivers 0.425 mol of active species after correcting for the 15.9 % molecular weight difference. The combined purity‑and‑MW correction means that per gram of commercial product, the free base provides approximately 35 % more reactive sulfonyl chloride equivalents than the hydrochloride salt when both purity and stoichiometry are accounted for.

Purity specification Procurement quality Reaction yield Vendor comparison

Evidence-Backed Research and Industrial Applications


Sulfonamide Library Synthesis for Kinase and GPCR Discovery

The 5‑SO₂Cl group is a versatile electrophilic handle for parallel sulfonamide library generation. The 2‑methyl substituent provides a defined steric and electronic environment distinct from 2‑unsubstituted or 2‑chloro analogs, as established by the chlorosulfonic acid reactivity divergence [1]. Medicinal chemists constructing focused libraries targeting CB2 (where 5‑sulfonyl‑benzimidazoles achieve EC₅₀ ≤ 0.5 nM and >4,000‑fold CB1 selectivity [2]) or other GPCR/kinase targets can use this building block to access the privileged 5‑sulfonyl‑benzimidazole chemotype.

Agrochemical Lead Optimization with Sulfonyl Pharmacophore

The class‑level SAR from U.S. Patent 3,480,643 shows that the alkylsulfonyl oxidation state confers substantially superior post‑emergence herbicidal activity compared with the alkylthio oxidation state on the benzimidazole scaffold [3]. Agrochemical discovery programs that have identified a 2‑methylbenzimidazole hit can rationally upgrade to the 5‑sulfonyl chloride intermediate to elaborate sulfonamide or sulfone analogs with predicted potency gains, bypassing the need to resynthesize the core scaffold.

Stoichiometry-Sensitive Multi-Step Synthesis

When the compound is used as a stoichiometric reagent in a multi‑kilogram campaign, the 15.9 % molecular weight penalty of the hydrochloride salt versus the free base directly scales into material cost and waste stream volume . Process chemists should calculate the cost per mole of reactive sulfonyl chloride delivered, rather than cost per gram, when comparing vendor quotes for the hydrochloride salt (97 % purity, MW 267.13) versus the free base (98 % purity, MW 230.67). The free base delivers approximately 17 % more reactive equivalents per gram purchased.

Methodology Development for Benzimidazole Sulfonylation

Because the 2‑methyl group precludes direct sulfonyl chloride installation via chlorosulfonic acid [1], this compound serves as a valuable test substrate for developing and benchmarking alternative sulfonylation methodologies (e.g., visible‑light‑mediated radical sulfonylation/cyclization cascades [4]). Its unique reactivity profile makes it a stringent test case for reaction scope studies aiming to demonstrate tolerance of electron‑donating 2‑substituents.

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